molecular formula C17H21N5 B284006 N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine

N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine

Cat. No.: B284006
M. Wt: 295.4 g/mol
InChI Key: XOXOGSRMZVEZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.

Mechanism of Action

The mechanism of action of N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine involves its selective inhibition of this compound. This compound is an enzyme that is primarily expressed in the striatum, a region of the brain that is involved in regulating motor function and cognition. By inhibiting this compound, this compound increases the levels of cAMP and cGMP in the striatum, which can have beneficial effects on motor function and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to increase the levels of cAMP and cGMP in the brain, which can have beneficial effects on motor function and cognition. Additionally, it has been shown to have neuroprotective effects and to promote neurogenesis in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine for lab experiments is its potent and selective inhibitory effect on this compound. This makes it a valuable tool for studying the role of this compound in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine. One area of research is the development of more potent and selective inhibitors of this compound, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in various neurological and psychiatric disorders. Finally, the development of more effective methods for administering this compound in experimental settings could also be an area of future research.

Synthesis Methods

The synthesis of N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine involves several steps. The starting material is 6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is reacted with isopropyl chloroformate to form the corresponding carbamate. The carbamate is then treated with sodium hydride and isopropylamine to give the final product, this compound.

Scientific Research Applications

N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine has been extensively studied for its potential therapeutic applications. It has been shown to have a potent and selective inhibitory effect on this compound, which is involved in regulating the levels of cAMP and cGMP in the brain. This makes it a promising candidate for the treatment of various neurological and psychiatric disorders, such as schizophrenia, Huntington's disease, and Parkinson's disease.

Properties

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

6-methyl-1-(2-phenylethyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H21N5/c1-12(2)19-16-15-11-18-22(17(15)21-13(3)20-16)10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,19,20,21)

InChI Key

XOXOGSRMZVEZFS-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2CCC3=CC=CC=C3)C(=N1)NC(C)C

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)CCC3=CC=CC=C3)NC(C)C

Origin of Product

United States

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